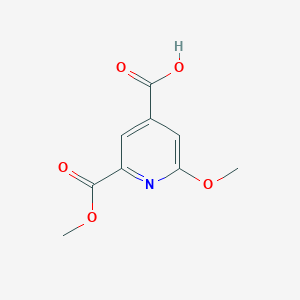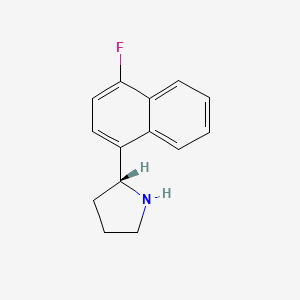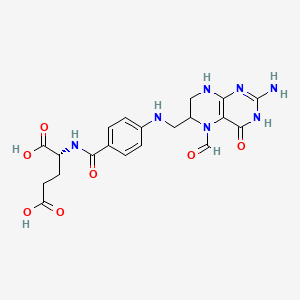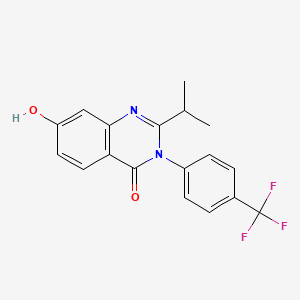
2-Methoxy-6-(methoxycarbonyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of isonicotinic acid, characterized by the presence of methoxy and methoxycarbonyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(methoxycarbonyl)isonicotinic acid typically involves the esterification of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid, leading to the formation of the methyl ester. This ester can then be further reacted with methanol and a base to introduce the methoxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-6-(methoxycarbonyl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to isoniazid, a well-known antibiotic.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-(methoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of essential biomolecules by interfering with enzyme activity. The methoxy and methoxycarbonyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid: A precursor to 2-Methoxy-6-(methoxycarbonyl)isonicotinic acid, used in the synthesis of various pharmaceuticals.
Isoniazid: An antibiotic used to treat tuberculosis, structurally related to isonicotinic acid.
Ethionamide: Another derivative of isonicotinic acid, used as a second-line treatment for tuberculosis.
Uniqueness
This compound is unique due to the presence of both methoxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Propiedades
Fórmula molecular |
C9H9NO5 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
2-methoxy-6-methoxycarbonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-14-7-4-5(8(11)12)3-6(10-7)9(13)15-2/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
GVWFYOVVKBLIQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)




